2-Methyl-4-phenylbut-2-en-1-ol
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Overview
Description
2-Methyl-4-phenylbut-2-en-1-ol is an organic compound with the molecular formula C11H14O. It is an alcohol with a phenyl group and a double bond in its structure, making it a versatile compound in organic synthesis and various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-4-phenylbut-2-en-1-ol can be synthesized through several methods. One common method involves the Grignard reaction, where a benzylmagnesium halide reacts with isobutylene oxide . The reaction typically occurs under anhydrous conditions to prevent the Grignard reagent from reacting with water.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale Grignard reactions. The process requires careful control of temperature and pressure to ensure high yield and purity of the product. The compound is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-phenylbut-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Saturated alcohols.
Substitution: Halides or other substituted derivatives.
Scientific Research Applications
2-Methyl-4-phenylbut-2-en-1-ol has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alcohols.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals.
Industry: The compound is used in the production of fragrances and flavors due to its aromatic properties
Mechanism of Action
The mechanism of action of 2-Methyl-4-phenylbut-2-en-1-ol involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s reactivity and interactions with other molecules. The double bond and phenyl group contribute to its stability and reactivity in different chemical environments .
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-3-buten-2-ol: Similar structure but lacks the methyl group at the second position.
Methyl cinnamic alcohol: Similar structure but with a different arrangement of the double bond and phenyl group.
Methyl styryl carbinol: Similar structure but with variations in the position of the double bond and phenyl group
Uniqueness
2-Methyl-4-phenylbut-2-en-1-ol is unique due to the presence of both a methyl group and a phenyl group, which influence its reactivity and applications. The combination of these functional groups makes it a valuable compound in organic synthesis and various industrial applications.
Properties
CAS No. |
58732-17-5 |
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Molecular Formula |
C11H14O |
Molecular Weight |
162.23 g/mol |
IUPAC Name |
2-methyl-4-phenylbut-2-en-1-ol |
InChI |
InChI=1S/C11H14O/c1-10(9-12)7-8-11-5-3-2-4-6-11/h2-7,12H,8-9H2,1H3 |
InChI Key |
KGLSALQMUKUVFF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1=CC=CC=C1)CO |
Origin of Product |
United States |
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